molecular formula C10H11NO3 B2894025 1-(Cyclopropylmethoxy)-4-nitrobenzene CAS No. 85002-74-0

1-(Cyclopropylmethoxy)-4-nitrobenzene

Cat. No.: B2894025
CAS No.: 85002-74-0
M. Wt: 193.202
InChI Key: KQXOLBPRSPJCBN-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethoxy)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a cyclopropylmethoxy group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethoxy)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-(cyclopropylmethoxy)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethoxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The cyclopropylmethoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 1-(Cyclopropylmethoxy)-4-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Corresponding carbonyl compounds.

Scientific Research Applications

1-(Cyclopropylmethoxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It may also serve as a probe to investigate the metabolic pathways of nitroaromatic compounds in biological systems.

    Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethoxy)-4-nitrobenzene depends on its chemical reactivity and interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, DNA damage, and oxidative stress. The cyclopropylmethoxy group may also influence the compound’s binding affinity to specific molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

    1-(Cyclopropylmethoxy)-4-aminobenzene:

    1-(Cyclopropylmethoxy)-4-chlorobenzene: A compound with similar structural features but different reactivity due to the presence of a chloro group instead of a nitro group.

    1-(Cyclopropylmethoxy)-4-methylbenzene: A compound with a methyl group that may exhibit different chemical and biological properties compared to the nitro derivative.

Uniqueness: 1-(Cyclopropylmethoxy)-4-nitrobenzene is unique due to the presence of both a cyclopropylmethoxy group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(cyclopropylmethoxy)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXOLBPRSPJCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Nitrophenol (5.0 g, 35.9 mmol) was added to a suspension of (bromomethyl)cyclopropane (10.7 g, 79.07 mmol) and K2CO3 (19.9 g, 143.76 mmol) in DMF (80 mL), and the reaction was stirred at 40° C. overnight. The reaction mixture was diluted with water (300 mL) and extracted with EtOAc (100 mL×3). Organics were washed with brine (50 mL), dried (Na2SO4), and concentrated. The residue was purified by silica gel chromatography (0-5% EtOAc/PE) to give 6.77 g (98%) of the title compound as a colorless oil. [M+H] Calc'd for C10H11NO3, 194. Found, 194.
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5 g
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10.7 g
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19.9 g
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80 mL
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300 mL
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Yield
98%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Nitrophenol (2.0 g, 14.4 mmol) was dissolved in DMF (50 mL) and potassium carbonate (6.0 g, 43 mmol) and bromomethylcyclopropane (1.51 mL, 16 mmol) were added and the resulting mixture was stirred at room temperature for 16 hours. The mixture was diluted with ethyl acetate (50 mL) and washed with a saturated aqueous solution of sodium chloride (2×50 mL). Drying (MgSO4) and concentration afforded 2.23 g (75%) of 1-cyclopropylmethoxy-4-nitrobenzene as an oil.
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2 g
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50 mL
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6 g
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1.51 mL
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50 mL
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